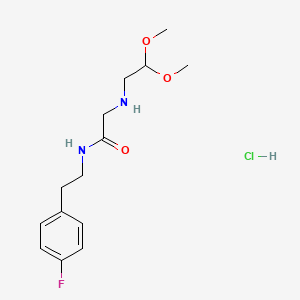
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is a synthetic compound that belongs to the class of acetamides. This compound is characterized by the presence of a dimethoxyethyl group, a fluorophenethyl group, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,2-dimethoxyethanol with an appropriate amine to form the intermediate 2,2-dimethoxyethylamine.
Acylation Reaction: The intermediate is then reacted with 4-fluorophenethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride to form the desired acetamide compound.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the synthesis of other chemical compounds or materials.
Mecanismo De Acción
The mechanism of action of 2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Fluorophenethyl)acetamide: Lacks the dimethoxyethyl group.
2-((2,2-Dimethoxyethyl)amino)acetamide: Lacks the fluorophenethyl group.
N-(4-Fluorophenethyl)-2-(methylamino)acetamide: Contains a methylamino group instead of the dimethoxyethyl group.
Uniqueness
2-((2,2-Dimethoxyethyl)amino)-N-(4-fluorophenethyl)acetamide hydrochloride is unique due to the presence of both the dimethoxyethyl and fluorophenethyl groups, which confer specific chemical and biological properties that may not be present in similar compounds.
Propiedades
Fórmula molecular |
C14H22ClFN2O3 |
|---|---|
Peso molecular |
320.79 g/mol |
Nombre IUPAC |
2-(2,2-dimethoxyethylamino)-N-[2-(4-fluorophenyl)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H21FN2O3.ClH/c1-19-14(20-2)10-16-9-13(18)17-8-7-11-3-5-12(15)6-4-11;/h3-6,14,16H,7-10H2,1-2H3,(H,17,18);1H |
Clave InChI |
GVXGJVLSSQOLTQ-UHFFFAOYSA-N |
SMILES canónico |
COC(CNCC(=O)NCCC1=CC=C(C=C1)F)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13025447.png)
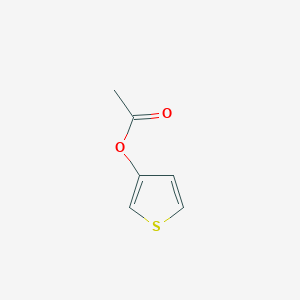
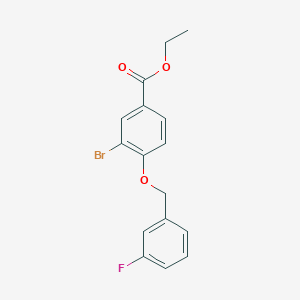
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13025464.png)

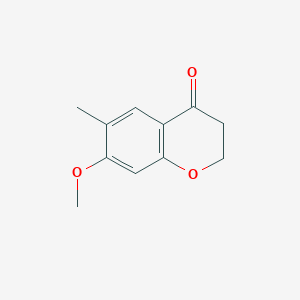

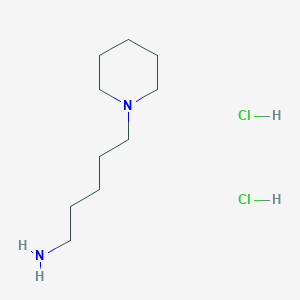
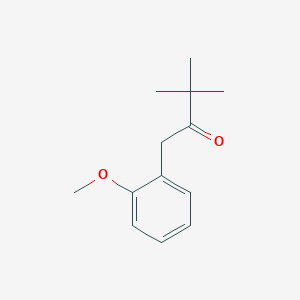

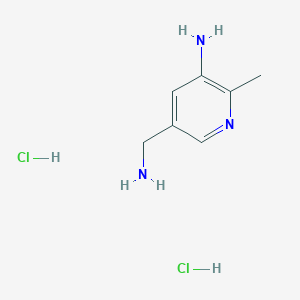
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)

![2-Bromo-N,N-dimethyl-4-(6-nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B13025518.png)
